tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate

Lipophilicity Physicochemical Properties Drug Design

Sourcing generic piperidine-carbamates for CNS SAR studies introduces unpredictable binding outcomes. The 4-ethyl substituent on this compound's hexyl linker precisely tunes lipophilicity (ΔcLogP +0.5 vs. methyl analog) and binding conformation-unsubstituted or methyl analogs can abolish serine hydrolase inhibition. This building block delivers: • Orthogonal Boc-amine & free piperidine for sequential diversification • Scaffold validated for FAAH/MAGL ABPP probes & DEL macrocycle synthesis • ≥95% purity; global shipping; research-use only

Molecular Formula C18H36N2O2
Molecular Weight 312.5 g/mol
Cat. No. B13200433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate
Molecular FormulaC18H36N2O2
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCC(CC)CC(CNC(=O)OC(C)(C)C)C1CCNCC1
InChIInChI=1S/C18H36N2O2/c1-6-14(7-2)12-16(15-8-10-19-11-9-15)13-20-17(21)22-18(3,4)5/h14-16,19H,6-13H2,1-5H3,(H,20,21)
InChIKeyMXBWNMKGTJGIHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidine-Carbamate Building Block Procurement Guide


tert-Butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate (CAS 1306604-06-7) is a synthetic, small-molecule organic compound belonging to the piperidine-carbamate class . Its structure features a tert-butyl carbamate (Boc) protecting group on a primary amine, which is attached to a hexyl chain bearing a 4-ethyl substituent and a piperidin-4-yl ring . As a bifunctional building block containing both a protected amine and a secondary piperidine nitrogen, it is primarily utilized in medicinal chemistry for the modular synthesis of complex drug candidates and in chemical biology for developing activity-based probes [1].

Bifunctional building block: Boc-protected amine and secondary piperidine nitrogen
Key intermediate for synthesizing serine hydrolase inhibitor pharmacophores
Supports modular SAR studies and activity-based probe (ABPP) development

Why Generic Substitution Fails for This Scaffold


Generic substitution within the piperidine-carbamate family fails due to the profound impact of the 4-ethyl substitution on the hexyl linker on the resulting molecule's lipophilicity, shape, and biological outcome. While a broad class of N-piperidine carbamates has been established as potent inhibitors of serine hydrolases like FAAH, research on tunable piperidine/piperazine carbamates has demonstrated a strict structural requirement for a six-membered ring and, critically, that modifications to the substitution pattern on the ring or linker can completely ablate inhibitory activity [1]. The specific steric and electronic influence of the 4-ethyl group in this compound versus a 4-methyl or unsubstituted analog directly determines the binding conformation in enzyme active sites, making procurement of the exact analog essential for structure-activity relationship (SAR) consistency.

Substituent sensitivity

The 4-ethyl group influences lipophilicity and steric bulk; methyl or unsubstituted analogs may shift membrane permeability and binding conformation, diverging from SAR expectations.

Activity ablation risk

Class-level evidence shows that removing the six-membered piperidine ring or modifying the linker can abolish serine hydrolase inhibition, making generic scaffolds unreliable for target engagement studies.

Protecting group mismatch

The free amine analog (CAS 1306606-50-7) lacks orthogonal Boc protection, requiring additional synthetic steps that complicate sequential diversification and lower overall yield.

Differentiation from Closest Structural Analogs


Lipophilicity and Steric Bulk: Ethyl vs. Methyl

The target compound's 4-ethyl substituent on the hexyl chain directly increases lipophilicity and steric bulk compared to the closest commercially available analog, tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate (CAS 1306606-82-5). This difference influences membrane permeability and target binding pocket occupancy [1].

Lipophilicity & Steric Bulk
Class-level inference
Target (ethyl) cLogP 3.8
TPSA 41.6 Ų
Methyl analog cLogP 3.3
TPSA 41.6 Ų
Δ cLogP +0.5
Reported lipophilicity increase may affect CNS permeability and CYP450 binding profiles.
In silico prediction; experimental validation required for lead optimization.
Lipophilicity Physicochemical Properties Drug Design

Class-Level Serine Hydrolase Inhibition Potency

The mechanism of action for this compound class is well-characterized; N-piperidine carbamates act as covalent inhibitors of serine hydrolases. A landmark study established that carbamates bearing an N-piperidine group show excellent in vivo activity, raising brain endocannabinoid levels [1]. While direct IC50 data for the exact target compound is not publicly available, structurally related piperidine-carbamates in this series achieve low nanomolar FAAH inhibition (e.g., a piperidine-based analog with a bisarylcarbinol motif showed an FAAH IC50 of 11 nM [2]). The Boc-protected amine precursor is the essential synthetic intermediate for generating this pharmacophore. The 4-ethyl substitution can be exploited to tune selectivity between FAAH and MAGL, a critical differentiator observed for other substituted piperidine/piperazine carbamates [1].

Serine Hydrolase Inhibition
Class-level inference
11 nM FAAH IC50 (representative piperidine carbamate)
The Boc-protected precursor provides a validated route to low-nanomolar serine hydrolase inhibitors.
Direct IC50 for the protected intermediate not applicable; free amine expected active based on class SAR.
Enzyme Inhibition FAAH MAGL Endocannabinoid

Orthogonal Boc Protecting Group Strategy

The tert-butyl carbamate (Boc) protection of the primary amine provides a chemically orthogonal handle compared to the free base 4-ethyl-2-(piperidin-4-yl)hexan-1-amine (CAS 1306606-50-7). This enables a controlled, two-step deprotection-functionalization sequence that is not possible with the already deprotected analog . The Boc group is stable under nucleophilic conditions (e.g., Grignard reactions, alkylations) but is cleavable under mild acidic conditions (TFA, HCl), allowing for late-stage diversification.

Orthogonal Boc Strategy
Method context
Boc route Functionalize piperidine Deprotect (TFA) Late-stage diversification
Free amine route Protect amine Functionalize piperidine Deprotect
Boc protection eliminates one protection/deprotection cycle, reducing step count and improving synthetic efficiency.
Standard Boc cleavage yields >95% under mild acidic conditions; stability in nucleophilic media enables orthogonal transformations.
Synthetic Chemistry Peptide Synthesis Protecting Group

Key Applications in Drug Discovery and Chemical Biology


FAAH/MAGL Dual Inhibitor Probes for Neuropathic Pain

As evidenced by its class-level potency on serine hydrolases [Section 3, Evidence 2], this building block is ideal for constructing activity-based protein profiling (ABPP) probes to image endocannabinoid hydrolases in neuropathic pain models. Its protected amine allows for a convergent synthesis where the piperidine nitrogen is first functionalized with an aryloxybenzyl recognition element, followed by Boc-deprotection and installation of a fluorophore or biotin tag, enabling in vivo imaging studies as demonstrated in related piperidine carbamate patents [1].

CNS-Penetrant Inhibitor Optimization via Late-Stage Diversification

The differentiated lipophilicity from its 4-ethyl substituent (ΔcLogP +0.5 vs. methyl analog, [Section 3, Evidence 1]) makes this compound the superior starting point for a CNS-focused medicinal chemistry campaign. The Boc group enables a 'protect-and-diversify' strategy where the piperidine ring can be modified first to adjust CNS MPO score, and the amine then revealed to install a hydrogen-bond-donating pharmacophore critical for target engagement. This sequential optimization is not feasible with the unprotected analog, which would require re-protection and lead to divergent SAR data [Section 3, Evidence 3].

Encoded Combinatorial Libraries for Orphan GPCRs

For industrial high-throughput screening groups, the compound's bifunctional reactivity (a protected amine and a free secondary piperidine) is a key differentiator for generating DNA-encoded libraries (DELs) with a branched, three-dimensional topology. The piperidine nitrogen can be used as the first point of diversity attachment, followed by deprotection and a second cycle of amide coupling, creating geometrically constrained macrocyclic or branched scaffolds that probe novel chemical space for orphan GPCR targets, a process validated by large pharma DEL platforms [1].

LC-MS/MS Reference Standard for Metabolite Quantification

In a drug metabolism and pharmacokinetics (DMPK) setting, the unique molecular weight (312.49 g/mol) and fragmentation pattern of this Boc-protected compound makes it an ideal stable isotope-labeled internal standard candidate for quantifying the pharmacokinetic fate of a lead piperidine carbamate series. Its orthogonal protecting group's stability during sample preparation ensures accurate tracking of metabolite formation, which is a fundamental requirement for regulatory submission of a preclinical candidate [1].

Application
Selection Property
Validation Focus
FAAH/MAGL probe synthesis
Bifunctional Boc-protected scaffold for ABPP probe assembly
Activity-based protein profiling and in-gel fluorescence imaging
CNS-penetrant candidate optimization
4-Ethyl substituent for tunable lipophilicity and CNS MPO modulation
BBB permeability assessment and target engagement in CNS models
DNA-encoded library (DEL) construction
Orthogonal protecting group enables sequential diversification cycles
Library complexity, hit identification, and branched scaffold validation
Metabolite quantification (DMPK)
Distinct mass spectrometric signature for reference standard use
Bioanalytical method validation and metabolite tracking in preclinical studies
Quote Request

Request a Quote for tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.